1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Overview
Description
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a carbonitrile group attached to an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors, such as aminopyrazoles and aldehydes, under acidic or basic conditions. The cyclopentyl and methyl groups are then introduced through subsequent functionalization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has several scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it suitable for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be compared to other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole derivatives: These compounds share the imidazo[1,2-b]pyrazole core but differ in their substituents and functional groups.
Indole derivatives: Indoles are structurally related to imidazo[1,2-b]pyrazoles and can exhibit similar biological activities.
Uniqueness: The presence of the cyclopentyl and methyl groups in this compound distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
List of Similar Compounds
1H-imidazo[1,2-b]pyrazole derivatives
Indole derivatives
Other heterocyclic compounds with similar core structures
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQTDQTIVTQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.